5-O-tert-butyl 3a-O-ethyl (3aR,6aR)-1,2,3,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-3a,5-dicarboxylate is a complex organic compound that belongs to the class of hexahydropyrrolo derivatives. It is characterized by its unique molecular structure which includes multiple functional groups that contribute to its chemical properties and potential applications in scientific research.
This compound can be synthesized through various chemical reactions and is often found in chemical databases and research articles. It has been referenced in patents and scientific literature regarding its synthesis and applications in medicinal chemistry.
The compound is classified as a heterocyclic compound, specifically a pyrrole derivative. Its structure features a bicyclic system that includes nitrogen atoms, which are common in many biologically active molecules.
The synthesis of 5-O-tert-butyl 3a-O-ethyl (3aR,6aR)-1,2,3,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-3a,5-dicarboxylate can be achieved through several methodologies:
The synthesis often requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to ensure high yields and purity of the final product. Analytical techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC) are commonly employed to characterize the synthesized compound.
The molecular formula for 5-O-tert-butyl 3a-O-ethyl (3aR,6aR)-1,2,3,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-3a,5-dicarboxylate is . The compound features:
The compound's structural data can be represented using various chemical notation systems such as SMILES or InChI strings. For example:
CC(C)(C)OC(=O)N1C[C@]2(C)CNC[C@@]([H])2C1
5-O-tert-butyl 3a-O-ethyl (3aR,6aR)-1,2,3,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-3a,5-dicarboxylate can participate in various chemical reactions:
Each reaction type requires specific conditions such as pH levels and temperature control to optimize yields and selectivity. Kinetic studies may also be performed to understand the reaction mechanisms involved.
The mechanism of action for 5-O-tert-butyl 3a-O-ethyl (3aR,6aR)-1,2,3,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-3a,5-dicarboxylate is primarily linked to its interactions with biological targets such as enzymes or receptors:
Quantitative data regarding binding affinities and efficacy can be obtained through assays such as enzyme inhibition studies or receptor binding assays.
Relevant data regarding melting point, boiling point, and spectral properties (UV/Vis spectra) can provide additional insights into its physical characteristics.
5-O-tert-butyl 3a-O-ethyl (3aR,6aR)-1,2,3,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-3a,5-dicarboxylate has several scientific uses:
This compound exemplifies a versatile building block for further research into pharmacological applications and material development.
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2